N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide is a compound characterized by the presence of an isoindoline nucleus and a fluorobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using IPA:H2O as the solvent at reflux conditions . This method yields the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are increasingly being applied to the production of isoindoline-1,3-dione derivatives . This includes the use of environmentally friendly solvents, catalysts, and reaction conditions to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the isoindoline-1,3-dione core.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and the use of inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and other key regulatory proteins . This leads to the inhibition of cell proliferation and the induction of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1,3-dioxoisoindolin-5-yl)-4-fluorobenzamide include:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide analog with potent antitumor effects.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-3-1-8(2-4-9)13(19)17-10-5-6-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWRGFQCFUANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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